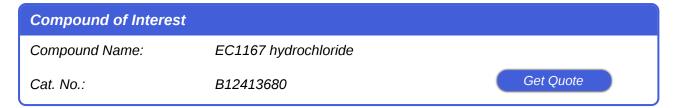


Application Notes and Protocols for Quality Control of EC1167 Hydrochloride Synthesis

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For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive overview of the quality control (QC) parameters and detailed analytical protocols for the synthesis of **EC1167 hydrochloride**, a novel therapeutic candidate. Adherence to these guidelines is crucial for ensuring the identity, purity, quality, and consistency of the active pharmaceutical ingredient (API), which are fundamental requirements for preclinical and clinical development. The methodologies outlined are based on established principles of pharmaceutical analysis and are designed to be implemented in a research and development or a regulated good manufacturing practice (GMP) environment.

The quality control strategy for **EC1167 hydrochloride** employs a mass balance approach, where the purity of the final compound is determined by summing the levels of all identified impurities and subtracting from 100%. This requires the use of various analytical techniques to quantify the main component as well as any related substances, water content, residual solvents, and non-volatile impurities.

Physicochemical Properties of EC1167 Hydrochloride



A thorough understanding of the physicochemical properties of **EC1167 hydrochloride** is essential for its development as a drug substance. The following table summarizes the key properties.

Parameter	Method	Acceptance Criteria
Appearance	Visual Inspection	White to off-white crystalline powder
Solubility	USP <1121>	Soluble in water and methanol
Melting Point	USP <741> / DSC	215 - 225 °C
рКа	Potentiometric Titration	8.5 ± 0.5
Log P	HPLC Method	2.1 ± 0.3

Quality Control Parameters and Methods

The following tables outline the critical quality control tests, analytical methods, and recommended acceptance criteria for the release of **EC1167 hydrochloride** batches.

Table 1: Identity and Purity

Parameter	Method	Acceptance Criteria
Identification	¹ H NMR, ¹³ C NMR, MS	Conforms to the structure of EC1167 HCI
Assay	HPLC-UV (254 nm)	98.0% - 102.0% (on anhydrous, solvent-free basis)
Related Substances	HPLC-UV (254 nm)	Any individual impurity: ≤ 0.10%Total impurities: ≤ 0.50%
Chloride Content	Ion Chromatography	10.5% - 11.5% w/w

Table 2: Residuals and Contaminants



Parameter	Method	Acceptance Criteria
Water Content	Karl Fischer Titration	≤ 0.5% w/w
Residual Solvents	Headspace GC-MS	Meets USP <467> requirements
Non-Volatile Residue	Thermogravimetric Analysis (TGA)	≤ 0.1% w/w
Heavy Metals	ICP-MS	≤ 20 ppm

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Assay and Related Substances

This method is used to determine the purity of **EC1167 hydrochloride** and to quantify any process-related impurities.

- Instrumentation: HPLC with UV detector
- Column: C18, 4.6 mm x 150 mm, 3.5 μm
- Mobile Phase A: 0.1% Trifluoroacetic acid in Water
- Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile
- Gradient:

Time (min)	%B
0	5
25	95
30	95
31	5



| 35 | 5 |

• Flow Rate: 1.0 mL/min

Column Temperature: 30 °C

Detection Wavelength: 254 nm

Injection Volume: 10 μL

- Sample Preparation: Accurately weigh and dissolve 10 mg of EC1167 hydrochloride in 10 mL of 50:50 water:acetonitrile.
- Calculation: The assay is calculated against a reference standard of known purity. Impurities
 are reported as area percent relative to the main peak.

Karl Fischer Titration for Water Content

This protocol determines the water content in the **EC1167 hydrochloride** sample.[1][2]

- Instrumentation: Volumetric or Coulometric Karl Fischer Titrator
- Reagent: Karl Fischer reagent (iodine, sulfur dioxide, a base, and a solvent)
- Sample Preparation: Accurately weigh approximately 100 mg of EC1167 hydrochloride and add it directly to the titration vessel.
- Procedure: Start the titration and record the volume of Karl Fischer reagent consumed to reach the endpoint.
- Calculation: The water content is calculated based on the titer of the reagent and the amount of sample used.

Headspace Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvents

This method is for the identification and quantification of residual solvents from the synthesis process.



Instrumentation: GC-MS with a headspace autosampler

• Column: 6% cyanopropylphenyl - 94% dimethylpolysiloxane, 30 m x 0.32 mm, 1.8 μm

Carrier Gas: Helium

Oven Program:

Initial Temperature: 40 °C, hold for 10 min

Ramp: 10 °C/min to 240 °C

Hold: 5 min at 240 °C

Headspace Parameters:

Vial Equilibration Temperature: 80 °C

Vial Equilibration Time: 20 min

- Sample Preparation: Accurately weigh 50 mg of EC1167 hydrochloride into a headspace vial and add 1 mL of a suitable solvent (e.g., DMSO).
- Analysis: The identification and quantification are performed by comparing the retention times and mass spectra of the peaks in the sample to those of known solvent standards.

Thermogravimetric Analysis (TGA) for Non-Volatile Residue

TGA is used to determine the amount of non-volatile residue in the sample.[3]

- Instrumentation: Thermogravimetric Analyzer
- Sample Pan: Platinum or ceramic
- Temperature Program: Heat from 25 °C to 600 °C at a rate of 10 °C/min.
- Atmosphere: Nitrogen, with a flow rate of 50 mL/min.



- Procedure: Accurately weigh 5-10 mg of **EC1167 hydrochloride** into the sample pan. Run the temperature program and record the mass loss as a function of temperature.
- Calculation: The non-volatile residue is the percentage of the initial mass remaining at the end of the heating program.

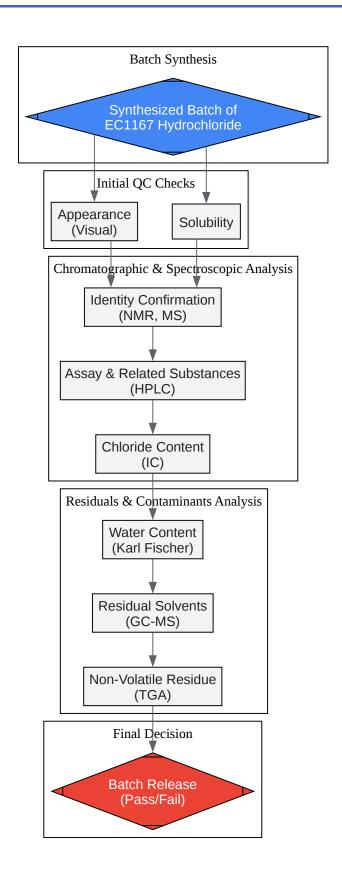
Visualizations



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Caption: Hypothetical synthesis pathway for **EC1167 hydrochloride** highlighting potential points of impurity introduction.





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Caption: Quality control workflow for the analysis and release of a batch of **EC1167 hydrochloride**.

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